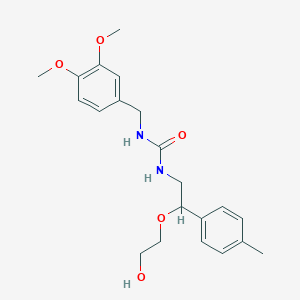

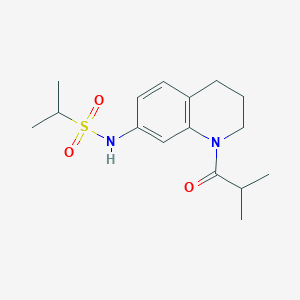

![molecular formula C12H8Cl2O2 B2549306 1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone CAS No. 338756-37-9](/img/structure/B2549306.png)

1-[5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(2,4-Dichlorophenyl)-2-furyl]-1-ethanone (DCFE) is an organic compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications.

Scientific Research Applications

Biotransformation in Drug Synthesis

(Miao et al., 2019) describe the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone by a bacterial strain for the highly enantioselective synthesis of a chiral intermediate in antifungal agent Miconazole. This highlights the compound's role in the production of valuable chiral intermediates for drug synthesis.

Chemical Synthesis of Therapeutic Agents

(Abbasi et al., 2019) discuss the synthesis of a series of compounds, including derivatives of 2-furyl methanones, showing potential as therapeutic agents. They were evaluated for enzyme inhibition and cytotoxicity, indicating applications in medicinal chemistry.

Electrochemical Studies

(Urove & Peters, 1994) explored the electrochemical reductions of 2-furoyl derivatives, including studies on their behavior in different chemical environments. This research contributes to understanding the electrochemical properties of furan-containing compounds.

Anti-Malarial Drug Development

(Wiesner et al., 2003) reported on the development of [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as a lead for anti-malarial agents, demonstrating the compound's potential in anti-malarial drug research.

Pharmaceutical Chemistry

(Karminski-Zamola & Jakopčić, 1981) synthesized 1-(2-furyl)-2-arylethylenes for photochemistry and photoelectron spectroscopy studies, showing the compound's importance in developing pharmaceuticals and understanding their properties.

Photobiological Sciences

(D’Auria & Racioppi, 2000) investigated the photochemical reactions of 5-methyl-2-furyl derivatives, suggesting its applications in photobiological sciences.

Crystallographic Analysis

(Sundar et al., 2011) conducted a crystallographic analysis of a related compound, providing insights into its molecular structure, which is crucial for drug design and understanding molecular interactions.

Organic Chemistry Research

(D’Auria et al., 2004) and (Soleilhavoup et al., 2003) demonstrate the compound's versatility in organic synthesis, exploring its reactivity and applications in synthesizing various organic compounds.

Antimicrobial Research

(Xu et al., 2005) and (Bhoot et al., 2011) researched the synthesis of compounds with 2-furyl derivatives, evaluating their antimicrobial properties. This indicates its potential in developing new antimicrobial agents.

Photochemical Studies

(Heller et al., 1995) investigated the photochromic properties of 2-furyl derivatives, contributing to the field of photochemistry and the development of photoresponsive materials.

Chemical Reactions and Synthesis

(Latif et al., 1975) and (Raga et al., 1992) explored various chemical reactions involving 2-furyl derivatives, showcasing their reactivity and utility in synthetic chemistry.

Antitubercular Agents Development

(Altalbawy, 2013) and (Ruan et al., 2011) conducted synthesis and evaluation of derivatives for antitubercular activity, indicating the role of 2-furyl derivatives in developing new antitubercular medications.

Enzymatic Process Development

(Yap et al., 2014) and (Wei et al., 2019) focused on the development of enzymatic processes involving 2-furyl derivatives, contributing to the field of biocatalysis and green chemistry.

Hypolipidemic Agent Synthesis

(Moriya et al., 1988) synthesized derivatives for hypolipidemic activity, revealing the compound's potential in cardiovascular drug development.

properties

IUPAC Name |

1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c1-7(15)11-4-5-12(16-11)9-3-2-8(13)6-10(9)14/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNROCZBRAZKFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

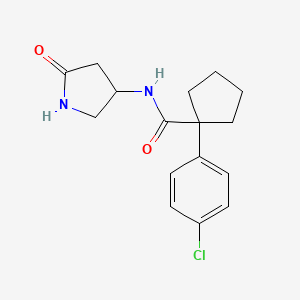

![Methyl (2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2549224.png)

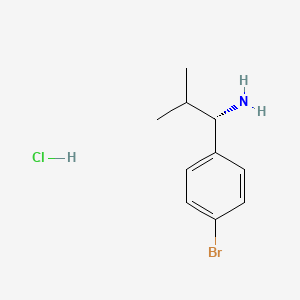

![Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2549227.png)

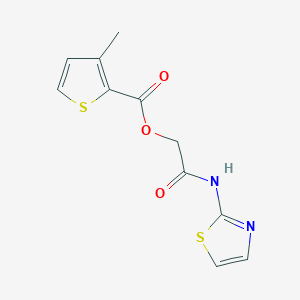

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2549228.png)

![3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2549230.png)

![5-[(4-methoxyphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2549238.png)

![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2549242.png)

![3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2549246.png)